molecular formula C11H15BrN2OS B1399212 1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1361116-89-3

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1399212
CAS No.: 1361116-89-3
M. Wt: 303.22 g/mol
InChI Key: OQBAZJWBMIPVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a compound that features a thiazole ring, a piperidine ring, and a bromine substituent. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry

Scientific Research Applications

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, including “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone”, with improved efficacy and safety profiles .

Biochemical Analysis

Biochemical Properties

1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various biologically active compounds . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can modulate the activity of neurotransmitters like acetylcholine, influencing nervous system functions .

Cellular Effects

The effects of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce a G2 cell cycle arrest, leading to apoptosis in cancer cells . It also affects the synthesis of neurotransmitters, thereby altering neuronal communication and potentially offering neuroprotective benefits . The modulation of these cellular processes highlights the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . This compound also inhibits or activates specific enzymes, leading to changes in gene expression and cellular function. The thiazole ring’s aromaticity allows it to participate in donor-acceptor and nucleophilic reactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone over time have been studied in laboratory settings. This compound is known to be slightly soluble in water and more soluble in alcohol and ether . Its stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, including apoptosis and altered gene expression .

Dosage Effects in Animal Models

The effects of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone vary with different dosages in animal models. At lower doses, it has been observed to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to participate in metabolic reactions that influence metabolic flux and metabolite levels . This compound’s interactions with enzymes such as topoisomerase II further underscore its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound’s solubility properties enable it to be distributed in various cellular compartments, affecting its localization and accumulation . The interactions with transporters and binding proteins play a crucial role in determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is influenced by targeting signals and post-translational modifications. This compound has been observed to localize in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, its presence in other cellular compartments, such as the cytoplasm and mitochondria, can affect its activity and function. The specific localization of this compound within cells is critical for understanding its biochemical and therapeutic effects.

Comparison with Similar Compounds

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone can be compared with other thiazole-containing compounds:

The uniqueness of this compound lies in its specific combination of a thiazole ring, a piperidine ring, and a bromine substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBAZJWBMIPVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Reactant of Route 2
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.